REACTION_CXSMILES
|
[CH:1]1([C:6]#[N:7])[CH2:5][CH2:4][CH2:3][CH2:2]1.[Li+].C[Si]([N-][Si](C)(C)C)(C)C.[Cl:18][CH2:19][CH2:20][CH2:21]I>C1COCC1>[Cl:18][CH2:19][CH2:20][CH2:21][C:1]1([C:6]#[N:7])[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|
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Name
|
|
Quantity
|
1.04 mL
|
Type
|
reactant
|
Smiles
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C1(CCCC1)C#N
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
ClCCCI
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 20 h
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was quenched with saturated ammonium chloride (1 mL)
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Type
|
ADDITION
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Details
|
diluted with EtOAc (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |